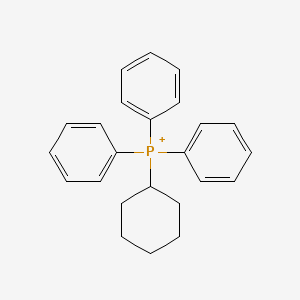

Cyclohexyltriphenylphosphonium

Description

Cyclohexyltriphenylphosphonium bromide (CAS: 7333-51-9) is a quaternary phosphonium salt with the molecular formula C₂₄H₂₆BrP and a molecular weight of 425.34 g/mol. It is characterized by a cyclohexyl group attached to a triphenylphosphonium cation paired with a bromide counterion. The compound exhibits a melting point range of 265–272°C and is hygroscopic, requiring storage at room temperature in a dry environment . Its primary applications include use as a phase-transfer catalyst in organic synthesis and as a precursor for generating ylides in Wittig reactions. Safety protocols mandate handling with gloves and eye protection due to its irritant properties (R36/37/38) .

Properties

Molecular Formula |

C24H26P+ |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

cyclohexyl(triphenyl)phosphanium |

InChI |

InChI=1S/C24H26P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2/q+1 |

InChI Key |

OCLGTFUCCBRKIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

CTPB is widely utilized as a phase-transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases (e.g., from aqueous to organic) significantly enhances reaction rates and yields. This property is particularly useful in reactions involving nucleophilic substitutions and oxidation processes.

Biological Research

CTPB has been extensively studied for its biological activities , especially concerning mitochondrial function. The compound's lipophilic cation accumulates in the negatively charged membranes of mitochondria, making it a valuable tool for:

- Studying Mitochondrial Dynamics: Researchers utilize CTPB to probe mitochondrial membrane potentials and dynamics, which are crucial for understanding cellular metabolism and energy production.

- Antimicrobial Activity: Preliminary studies suggest that CTPB exhibits antimicrobial properties, potentially making it useful in developing new antimicrobial agents.

- Antitumor Properties: Ongoing research is investigating CTPB's potential as a therapeutic agent targeting cancer cells, leveraging its ability to selectively accumulate in mitochondria.

Industrial Applications

In the industrial sector, CTPB is employed in the production of various fine chemicals and pharmaceuticals. Its role as a catalyst in chemical reactions contributes to the efficiency and effectiveness of manufacturing processes.

Case Study 1: Mitochondrial Research

A study demonstrated that CTPB could effectively alter mitochondrial dynamics in live cells. By utilizing fluorescence microscopy, researchers observed changes in mitochondrial morphology and function upon treatment with CTPB, highlighting its potential as a tool for investigating mitochondrial-related diseases.

Case Study 2: Antimicrobial Efficacy

In another study, CTPB was tested against several bacterial strains. The results indicated that CTPB exhibited significant antimicrobial activity, suggesting its potential application in developing new antibacterial treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cyclohexyltriphenylphosphonium bromide with structurally analogous phosphonium salts and related organophosphorus compounds. Key parameters include molecular structure, physical properties, reactivity, and applications.

Structural Analogues: Substituted Triphenylphosphonium Salts

Note: Molecular weight calculated based on formula C₂₃H₂₄BrP (Br = 79.9, P = 30.97).

- Cyclopentyl vs. Cyclopentyl analogues may exhibit higher solubility in organic solvents due to reduced molecular symmetry .

- Counterion Effects : Bromide (Br⁻) vs. chloride (Cl⁻) influences solubility and reactivity. Bromide’s larger ionic radius enhances lattice energy, leading to higher melting points in bromide salts compared to chloride analogues. Iodide derivatives (e.g., this compound iodide) exhibit even softer counterions, favoring reactions requiring polarizable ions .

Functional Analogues: Chromate-Based Oxidizing Agents

- Oxidative vs. Non-Oxidative Roles: Unlike chromate-containing phosphonium salts, this compound bromide lacks redox-active components, limiting its use to non-oxidative applications such as catalysis or ylide generation. Chromate-based analogues are specialized for alcohol oxidations but pose environmental and toxicity concerns due to chromium content .

Phosphonate and Phosphinate Esters

- Electronic and Steric Differences : Phosphonate esters (P=O bond) are less nucleophilic than phosphonium salts, making them unsuitable for ylide formation. However, their stability under acidic conditions enables use as hydrolytic-resistant ligands .

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct alkylation of triphenylphosphine (PPh₃) with cyclohexyl halides (C₆H₁₁X, X = Br, Cl) represents the most straightforward route to cyclohexyltriphenylphosphonium salts ([PPh₃C₆H₁₁]⁺X⁻). This nucleophilic substitution proceeds via an Sₙ2 mechanism, where the phosphorus center attacks the electrophilic carbon of the cyclohexyl halide. The reaction is typically conducted in anhydrous aromatic solvents (e.g., toluene, xylene) under inert atmospheres to prevent oxidation of the phosphine.

Reaction equation:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent selection : Aromatic solvents like toluene enhance reaction rates compared to ethers due to higher dielectric constants.

-

Temperature : Optimal yields (85–92%) are achieved at 90–110°C, balancing kinetics against thermal decomposition risks.

-

Halide leaving group : Bromides outperform chlorides, with reaction times reduced from 48 hours (Cl) to 12–24 hours (Br).

A representative protocol from Patent WO2010066612A1 involves:

-

Dissolving PPh₃ (1.0 equiv) and cyclohexyl bromide (1.2 equiv) in toluene under argon.

-

Refluxing at 110°C for 18 hours.

-

Quenching with water, separating organic layers, and evaporating to isolate [PPh₃C₆H₁₁]⁺Br⁻ (88% yield).

Grignard Reagent-Mediated Synthesis

Two-Step Approach via Intermediate Phosphines

This method constructs the phosphonium salt through a phosphine intermediate, enabling precise control over substituents. Cyclohexylmagnesium bromide (C₆H₁₁MgBr) reacts with chlorotriphenylphosphine (ClPPh₃) to form cyclohexyldiphenylphosphine (Ph₂PC₆H₁₁), which is subsequently quaternized.

Step 1 – Phosphine synthesis:

Step 2 – Quaternization:

Challenges and Yield Improvements

-

Intermediate stability : Ph₂PC₆H₁₁ is prone to oxidation, requiring strict inert conditions.

-

Quaternization efficiency : Methyl triflate outperforms aryl halides, achieving 78% yield vs. 45% for bromobenzene.

-

Scalability : THF solvent limits large-scale production due to peroxide formation risks; switching to 2-MeTHF improves safety.

Metal-Free Synthesis in Phenolic Solvents

Adaptation of Arylphosphonium Methodologies

A breakthrough method from ACS Omega enables metal-free synthesis by refluxing PPh₃ with cyclohexyl bromide in phenol (180°C, 24 hours). The phenol acts as both solvent and proton donor, facilitating the SNAr-like mechanism despite the alkyl halide’s lower electrophilicity.

Key advantages :

-

Eliminates transition-metal catalysts (Pd, Cu), reducing purification demands.

-

Achieves 68–72% yields for alkylphosphonium salts vs. 85–90% for aryl analogs.

Limitations :

-

High temperatures promote side reactions (e.g., cyclohexene formation via dehydrohalogenation).

-

Phenol removal requires multiple aqueous washes, increasing process complexity.

Catalytic Hydrogenation and Reduction Approaches

Hydrogenation of Phosphine Oxides

Patent CN102627667A discloses a route starting from triphenylphosphine oxide (OPPh₃):

-

Hydrogenation : OPPh₃ undergoes catalytic hydrogenation (Ru/C, 8 MPa H₂, 200°C) to yield cyclohexylphosphine intermediates.

-

Reduction : KBH₄/AlCl₃ in diethyl ether reduces intermediates to phosphines, followed by quaternization.

Reaction scheme :

Q & A

Q. What are the established synthetic routes for Cyclohexyltriphenylphosphonium salts, and how can their purity be optimized?

this compound salts are typically synthesized via nucleophilic substitution or anion exchange reactions. For example, this compound bromide (CAS 7333-51-9) is prepared by reacting triphenylphosphine with cyclohexyl bromide under inert conditions . To optimize purity, methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended. Characterization via H/C NMR, elemental analysis, and melting point determination ensures identity and purity .

Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?

Stability studies should include thermal analysis (TGA/DSC for decomposition temperatures), hygroscopicity tests (exposure to controlled humidity), and photostability assays (UV-Vis spectroscopy under light exposure). For example, thermal degradation kinetics can be modeled using Arrhenius plots, while NMR monitoring over time detects hydrolytic degradation products . Ensure experimental conditions (e.g., solvent, temperature) are explicitly documented for reproducibility .

Q. What are the primary applications of this compound in organic synthesis, and how do they compare to analogous phosphonium salts?

this compound is widely used as a phase-transfer catalyst in alkylation reactions and as a precursor for ylide generation in Wittig reactions. Compared to smaller phosphonium salts (e.g., methyltriphenylphosphonium), the cyclohexyl group enhances steric bulk, which can improve selectivity in stereoselective transformations. Benchmark against literature data for reaction yields and enantiomeric excess (e.g., using chiral GC/HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Contradictions often arise from variations in solvent polarity, substrate scope, or catalyst loading. A systematic meta-analysis of published data (e.g., comparing turnover numbers under identical conditions) is critical. Control experiments should isolate variables such as moisture content or trace metal impurities. Use statistical tools (e.g., ANOVA) to quantify significance of observed differences .

Q. What spectroscopic and computational methods are recommended to elucidate the electronic and steric effects of this compound in catalytic processes?

- Spectroscopy : P NMR to assess phosphorus environment changes; X-ray crystallography for steric bulk quantification.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. Compare with analogs (e.g., cyclopentyl or phenyl derivatives) to delineate electronic vs. steric contributions .

Q. What strategies are effective for recycling this compound catalysts in green chemistry applications?

Immobilization on silica or polymer supports enables catalyst recovery via filtration. Alternatively, biphasic systems (e.g., water/THF) exploit the salt’s hydrophobicity for phase separation. Monitor leaching via ICP-MS and assess recyclability over ≥5 cycles. Report yield retention and purity of reused catalysts .

Methodological Guidance

Q. How should researchers document synthetic procedures for this compound salts to ensure reproducibility?

- Specify reaction stoichiometry, solvent purity, and inert atmosphere conditions.

- Include full characterization data (e.g., NMR shifts, elemental analysis percentages) in the main text or supplementary materials.

- For novel salts, provide crystallographic data (CCDC deposition numbers) or high-resolution mass spectra .

What frameworks are suitable for formulating hypothesis-driven research questions involving this compound?

Use the PICO framework:

- P (Population): Reaction type (e.g., Wittig olefination).

- I (Intervention): Catalyst loading or solvent system.

- C (Comparison): Alternative phosphonium salts.

- O (Outcome): Yield, selectivity, or energy efficiency. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope .

Data Analysis and Reporting

Q. How should conflicting spectroscopic data for this compound degradation products be addressed?

Cross-validate using multiple techniques:

Q. What are best practices for presenting this compound research in manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.